Cyclohepta[b]pyrrol-2(1H)-one
Overview
Description
Cyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta[b]pyrrol-2(1H)-one typically involves cyclization reactions. One common method is the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, which leads to the formation of benz[cd]indol-2(1H)-ones . This reaction is often carried out under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the ring structure.
Scientific Research Applications
Cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes and receptors.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. For instance, its derivatives have been studied as inhibitors of fibroblast growth factor receptors, which play a crucial role in cell signaling pathways. The compound’s structure allows it to bind to these receptors and inhibit their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopent[de]isoquinolin-3(4H)-ones: These compounds have a similar ring structure but differ in the number of fused rings and functional groups.
Benz[cd]indol-2(1H)-ones: These are closely related compounds formed from similar synthetic routes.
Uniqueness
Cyclohepta[b]pyrrol-2(1H)-one is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and physical properties. This structure allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1H-cyclohepta[b]pyrrol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-7-4-2-1-3-5-8(7)10-9/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPAGXNMNWIWFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC(=O)N2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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